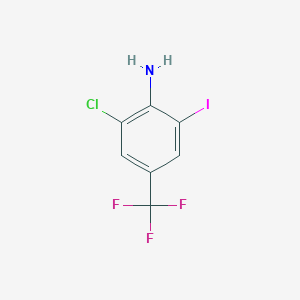

2-Chloro-6-iodo-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

2-Chloro-6-iodo-4-(trifluoromethyl)aniline, also commonly referred to as CIAT, is a chemical compound first synthesized in the late 1940s. It is an aromatic compound and an organoiodine compound, with a molecular formula of C7H5ClIF3N. CIAT has a wide range of uses in scientific research and is used in a variety of lab experiments.

Wissenschaftliche Forschungsanwendungen

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-iodo-4-(trifluoromethyl)aniline is a pivotal intermediate in halogen shuffling, especially in pyridines. It demonstrates the capacity for site-selective electrophilic substitutions, making it a valuable component in the synthesis of complex organic molecules. Mongin et al. (1998) highlighted its role in transformations involving halogen/metal exchange and electrophilic trapping, which are crucial for the development of new compounds and materials (Mongin, Tognini, Cottet, & Schlosser, 1998).

Vibrational Analysis and Nonlinear Optical Materials

The compound also has applications in the field of material sciences, particularly in the development of potentially useful nonlinear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of similar compounds, providing insights into the substituent effects on vibrational spectra and electronic properties. Such studies are instrumental in the design of materials with specific electronic and optical characteristics, which are essential for applications in photonics and telecommunications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthesis of Novel Pesticides

Another significant application is in the synthesis of novel pesticides, where this compound serves as a key intermediate. Liu An-chan (2015) described its role in the synthetic process of bistrifluron, a potent growth-retarding agent against pests. This highlights its importance in the agricultural sector, where the development of new pesticides can contribute to enhanced crop protection and food security (Liu An-chan, 2015).

Analytical Applications

In analytical chemistry, derivatives of this compound find applications as electrophilic coupling reagents for the spectrophotometric determination of residual chlorine in water samples. Al-Okab and Syed (2008) developed methods using related compounds for sensitive and rapid detection of residual chlorine, emphasizing the compound's utility in environmental monitoring and public health (Al-Okab & Syed, 2008).

Wirkmechanismus

Target of Action

Compounds with a -cf3 group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing their inhibitory action on the target enzyme .

Biochemical Pathways

Given its potential inhibitory action on reverse transcriptase, it may impact the replication of retroviruses .

Result of Action

Based on its potential inhibitory action on reverse transcriptase, it may prevent the replication of retroviruses .

Biochemische Analyse

Biochemical Properties

2-Chloro-6-iodo-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. The compound’s iodine and chlorine atoms can participate in halogen bonding, influencing the activity of enzymes such as halogenases and dehalogenases. These interactions can modulate the enzyme’s catalytic efficiency and specificity, making this compound a valuable tool in studying halogenation mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving halogenated compounds. The compound can affect gene expression by modulating transcription factors that respond to halogenated molecules. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it can act as an inhibitor for certain halogenases by occupying the enzyme’s active site, preventing substrate binding. Conversely, it can activate dehalogenases by stabilizing the enzyme-substrate complex. These interactions result in alterations in enzyme activity and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation. The compound interacts with enzymes such as halogenases, which incorporate halogen atoms into organic molecules, and dehalogenases, which remove halogen atoms. These interactions can influence the overall metabolic flux and levels of specific metabolites, providing insights into the regulation of halogenated compound metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by halogen-specific transporters, facilitating its accumulation in target cells. Additionally, binding proteins within the cytoplasm can sequester the compound, affecting its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and metabolic processes. Post-translational modifications, such as phosphorylation, can further regulate the compound’s activity and function within different subcellular compartments .

Eigenschaften

IUPAC Name |

2-chloro-6-iodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTGNIQJWWFHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249936 | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065102-88-6 | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

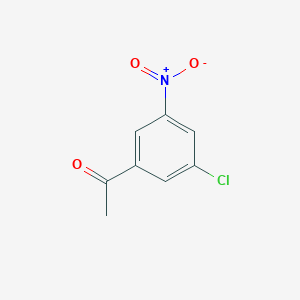

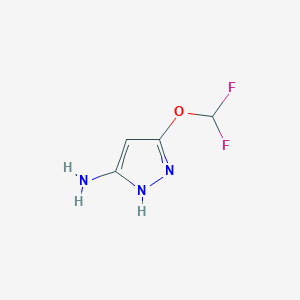

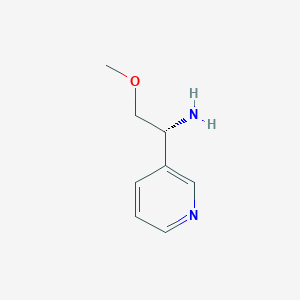

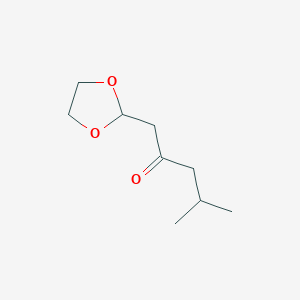

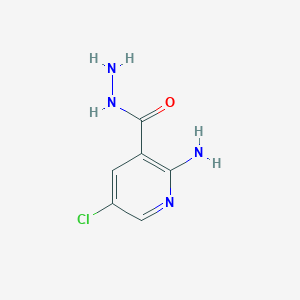

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)

![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)